1-(4-Chlorobenzyl)oxy-3-ethynyl-benzene
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Overview
Description
1-(4-Chlorobenzyl)oxy-3-ethynyl-benzene is an organic compound that features a benzene ring substituted with a 4-chlorobenzyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)oxy-3-ethynyl-benzene typically involves the reaction of 4-chlorobenzyl chloride with 3-ethynylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)oxy-3-ethynyl-benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted benzyl ethers or thioethers.
Scientific Research Applications
1-(4-Chlorobenzyl)oxy-3-ethynyl-benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)oxy-3-ethynyl-benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobenzyl)oxy-3-ethynyl-benzene: Similar structure but with a bromine atom instead of chlorine.
1-(4-Methylbenzyl)oxy-3-ethynyl-benzene: Similar structure but with a methyl group instead of chlorine.
1-(4-Nitrobenzyl)oxy-3-ethynyl-benzene: Similar structure but with a nitro group instead of chlorine.
Uniqueness
1-(4-Chlorobenzyl)oxy-3-ethynyl-benzene is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The ethynyl group also adds to its versatility in chemical reactions, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-chloro-4-[(3-ethynylphenoxy)methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c1-2-12-4-3-5-15(10-12)17-11-13-6-8-14(16)9-7-13/h1,3-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPHEPVWBXHTKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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